Cas no 2171701-25-8 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid)
2171701-25-8 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid
CAS-nummer:2171701-25-8
MF:C26H32N2O5
MW:452.542687416077
CID:6379302
PubChem ID:165544608
Update Time:2025-10-28
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid
- EN300-1491648
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid
- 2171701-25-8
-
- Inchi: 1S/C26H32N2O5/c1-16(23(29)27-14-17(24(30)31)13-26(2,3)4)28-25(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22H,13-15H2,1-4H3,(H,27,29)(H,28,32)(H,30,31)
- InChI-sleutel: SWCBZFGJOZUXII-UHFFFAOYSA-N
- LACHT: O(C(NC(C)C(NCC(C(=O)O)CC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 452.23112213g/mol
- Monoisotopische massa: 452.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 681
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 105Ų
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1491648-0.05g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-0.1g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-0.25g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-0.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-1.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-2.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-5.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-10.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1491648-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 50mg |
$707.0 | 2023-09-28 | ||
| Enamine | EN300-1491648-100mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-4,4-dimethylpentanoic acid |
2171701-25-8 | 100mg |
$741.0 | 2023-09-28 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-4,4-dimethylpentanoic acid Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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